molecular formula C14H15N3O3S B15212336 N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B15212336
M. Wt: 305.35 g/mol
InChI Key: LDONSWJOMMFHFD-UHFFFAOYSA-N
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Description

N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The final step involves the formation of the acetimidamide moiety under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the ethylthio group may interact with enzymes or proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of the quinoline moiety with the ethylthio and acetimidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] ethylsulfanylformate

InChI

InChI=1S/C14H15N3O3S/c1-2-21-14(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-13(10)11/h3-8H,2,9H2,1H3,(H2,15,17)

InChI Key

LDONSWJOMMFHFD-UHFFFAOYSA-N

Isomeric SMILES

CCSC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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